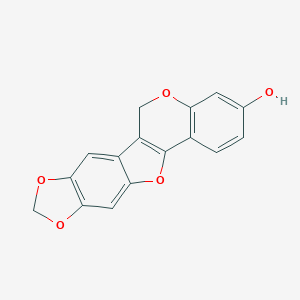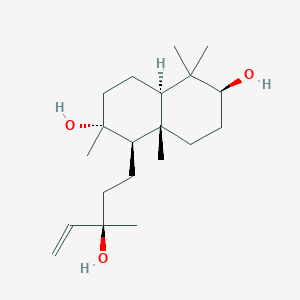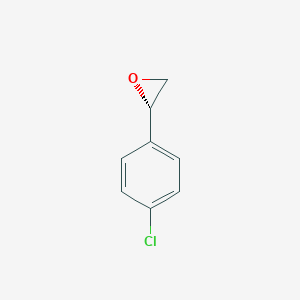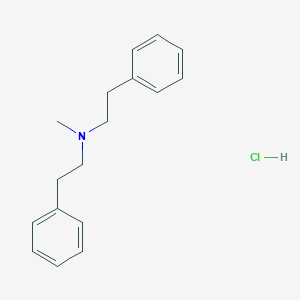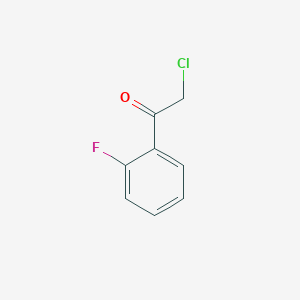
2-Chloro-1-(2-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Chloro-1-(2-fluorophenyl)ethanone" is a chlorinated ketone with a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . Similarly, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone could potentially be carried out through a similar condensation reaction using appropriate starting materials and basic conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational spectra of a pyrazole derivative were analyzed using density functional theory (DFT) . The crystal structure of a ferrocenyl derivative was determined by X-ray crystallography . These studies indicate that detailed molecular structure analysis of 2-Chloro-1-(2-fluorophenyl)ethanone could be performed using similar techniques to understand its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through molecular docking studies and analysis of electrophilic and nucleophilic sites. For instance, a pyrazole derivative showed potential inhibitory activity against kinesin spindle protein due to its binding affinity, as revealed by molecular docking . The negative electrostatic potential regions of the molecule were identified as possible sites for electrophilic attack . These findings suggest that 2-Chloro-1-(2-fluorophenyl)ethanone could also be analyzed for its reactivity and potential biological activity through computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various techniques. The synthesized chalcone derivative's properties were evaluated using FTIR, NMR, XRD, PSM, TGA, and SEM . The vibrational wavenumbers and hyperpolarizability of another compound were calculated using HF and DFT methods . These analyses provide a framework for investigating the physical and chemical properties of 2-Chloro-1-(2-fluorophenyl)ethanone, which could include its spectroscopic characterization, thermal stability, and nonlinear optical properties.
科学的研究の応用
Certainly! Let’s delve into the scientific research applications of 2-Chloro-1-(2-fluorophenyl)ethanone . This compound, with the chemical formula C8H6ClFO , has a molecular weight of 172.59 g/mol . It is used in various fields, and I’ll provide summaries for six unique applications:
-
Organic Synthesis and Medicinal Chemistry
-
Fluorinated Compounds
-
Biological Labeling and Imaging
-
Pesticide Research
-
Materials Science
-
Electrochemical Studies
Safety And Hazards
特性
IUPAC Name |
2-chloro-1-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBMNOJVJCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572196 |
Source


|
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-fluorophenyl)ethanone | |
CAS RN |
53688-17-8 |
Source


|
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

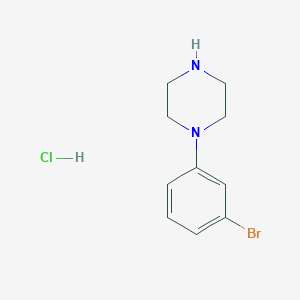
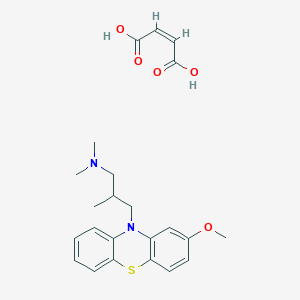
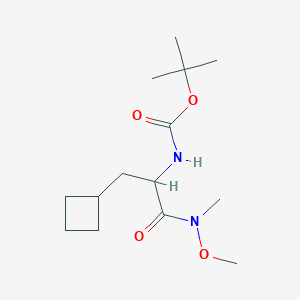
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
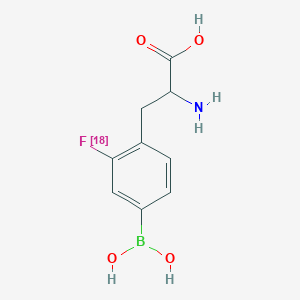
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
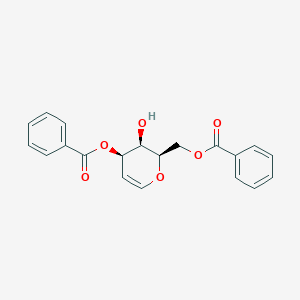
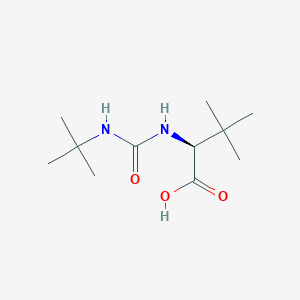
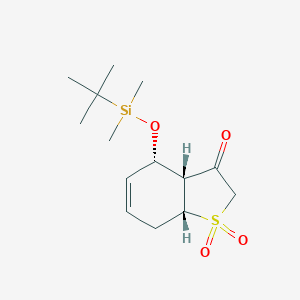
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
